![molecular formula C19H18N2OS B2834876 N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide CAS No. 1797728-27-8](/img/structure/B2834876.png)
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide
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Overview
Description
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a thiazole ring, a phenyl group, and a tolyl group, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide typically involves the reaction of 2-(2-methylthiazol-4-yl)aniline with o-tolylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Antibacterial Properties:
The compound has been evaluated for its antibacterial efficacy against various Gram-positive and Gram-negative bacteria. Research indicates that thiazole derivatives can exhibit significant antimicrobial activity, particularly against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, derivatives of thiazole have shown minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against certain bacterial strains, highlighting their potential as alternative antimicrobial agents .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
1b | E. faecalis | 100 |
1c | S. aureus | 200 |
1d | P. aeruginosa | 400 |
Antifungal Properties:
In addition to antibacterial activity, N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide has been tested against fungal pathogens. Some studies report that thiazole derivatives possess antifungal properties comparable to established antifungal agents like fluconazole .
Anticancer Applications
Mechanism of Action:
The anticancer potential of thiazole derivatives is attributed to their ability to induce apoptosis in cancer cells. Research has demonstrated that compounds containing the thiazole moiety can inhibit tumor cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis . For example, compounds derived from thiazoles have been shown to activate caspase pathways, leading to programmed cell death in various cancer cell lines .
Case Studies:
- A549 and C6 Cell Lines: A study evaluated the anticancer activity of thiazole derivatives against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and DNA synthesis analysis. Compounds with specific substituents showed significant inhibition of cell growth, suggesting their potential as lead compounds for further development .
Compound | Cell Line | IC50 (µM) |
---|---|---|
6f | A549 | 15 |
6g | C6 | 20 |
Structural Insights and Design
The structural characteristics of this compound play a crucial role in its biological activity. The presence of the thiazole ring enhances its interaction with biological targets, making it a versatile scaffold for drug design. Structure-activity relationship (SAR) studies are essential for optimizing the efficacy and selectivity of this compound against specific diseases .
Mechanism of Action
The mechanism of action of N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-methylthiazol-4-yl)phenyl)-2-(p-tolyl)acetamide
- N-(2-(2-methylthiazol-4-yl)phenyl)-2-(m-tolyl)acetamide
Uniqueness
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide is unique due to its specific structural arrangement, which can influence its chemical reactivity and biological activity. The position of the tolyl group (ortho, meta, or para) can significantly affect the compound’s properties and applications.
Biological Activity
N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide is a compound that belongs to the thiazole family, which is well-known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a thiazole ring, which is a crucial pharmacophore in medicinal chemistry. The synthesis typically involves the reaction of 2-amino-5-methylthiazole with appropriate acetic acid derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including solvent-free methods that enhance eco-friendliness and efficiency .
Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds generally range from 100 to 400 µg/mL against Gram-positive bacteria and are comparatively lower against fungi, suggesting a broader antifungal activity .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (mM) |
---|---|---|---|---|
1b | E. faecalis | 100 | C. albicans | 3.92 |
1c | S. aureus | 200 | A. niger | 4.01 |
This compound | E. coli | 300 | - |
Antitumor Activity
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies demonstrate that certain thiazole-containing compounds can induce apoptosis in cancer cell lines, exhibiting IC50 values significantly lower than standard chemotherapeutics like doxorubicin. The presence of electron-donating groups on the phenyl ring enhances cytotoxicity, making these compounds promising candidates for further development in cancer therapy .
Table 2: Antitumor Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
Compound A | A-431 | 1.98 | Induction of apoptosis |
Compound B | Jurkat T cells | <1 | Inhibition of Bcl-2 expression |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Thiazole compounds often inhibit specific kinases involved in inflammatory pathways, thereby reducing cytokine production and exhibiting anti-inflammatory effects .
- Disruption of Cell Membranes : The lipophilic nature of thiazoles allows them to integrate into microbial membranes, disrupting their integrity and leading to cell death.
- Apoptotic Pathways : In cancer cells, these compounds may activate apoptotic pathways by modulating protein interactions and inducing stress responses .
Case Studies
A notable study evaluated the efficacy of this compound in a murine model of inflammation. Results indicated a significant reduction in inflammatory markers such as IL-1 and TNF-alpha when treated with this compound compared to controls .
Another investigation focused on its cytotoxic effects against various cancer cell lines, revealing that it could effectively inhibit tumor growth in xenograft models .
Properties
IUPAC Name |
2-(2-methylphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-7-3-4-8-15(13)11-19(22)21-17-10-6-5-9-16(17)18-12-23-14(2)20-18/h3-10,12H,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDXRHGFDFIUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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